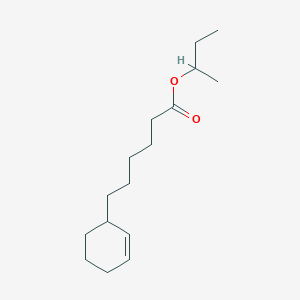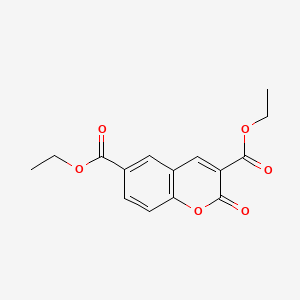
Iridium--titanium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium-titanium (1/3) is a compound that combines iridium and titanium in a specific ratio. Iridium is known for its high density, corrosion resistance, and high melting point, while titanium is renowned for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iridium-titanium compounds typically involves high-temperature processes. One common method is the co-precipitation technique, where iridium and titanium precursors are mixed in a solution, followed by precipitation and calcination at high temperatures. Another method involves the use of metal nitrates, where iridium and titanium nitrates are mixed and then subjected to thermal decomposition .
Industrial Production Methods: In industrial settings, iridium-titanium compounds are often produced using advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form iridium oxide and titanium oxide under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur at high temperatures and may require catalysts to enhance the reaction rates .
Major Products: The major products formed from these reactions include iridium oxide, titanium oxide, and mixed oxides of iridium and titanium. These products have significant applications in catalysis and other industrial processes .
Applications De Recherche Scientifique
Iridium-titanium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which iridium-titanium compounds exert their effects is primarily through their catalytic activity. The iridium atoms act as active sites for various chemical reactions, while the titanium atoms provide structural support and enhance the stability of the compound. This combination allows for efficient catalysis and improved reaction rates .
Molecular Targets and Pathways: In biological applications, iridium-titanium compounds interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Platinum-Titanium Compounds: Similar to iridium-titanium, platinum-titanium compounds are used in catalysis and have applications in various industries.
Rhodium-Titanium Compounds: These compounds also exhibit catalytic properties and are used in chemical synthesis and industrial processes.
Uniqueness: Iridium-titanium compounds are unique due to their high stability and resistance to sintering, which makes them highly effective as catalysts. Additionally, the combination of iridium’s catalytic properties and titanium’s structural support results in a compound with superior performance compared to other similar compounds .
Propriétés
Numéro CAS |
12056-24-5 |
|---|---|
Formule moléculaire |
IrTi3 |
Poids moléculaire |
335.82 g/mol |
Nom IUPAC |
iridium;titanium |
InChI |
InChI=1S/Ir.3Ti |
Clé InChI |
DPQZLZNWOSWMJB-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ti].[Ti].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


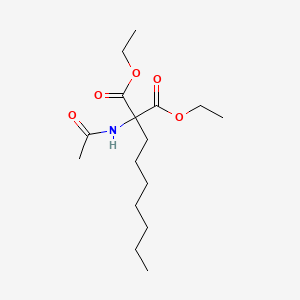
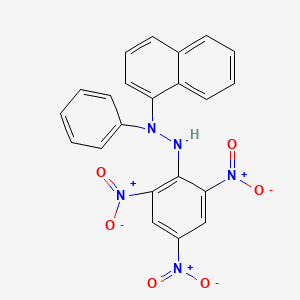
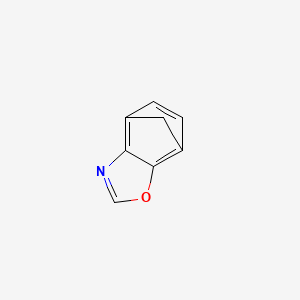
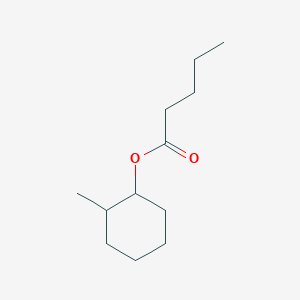
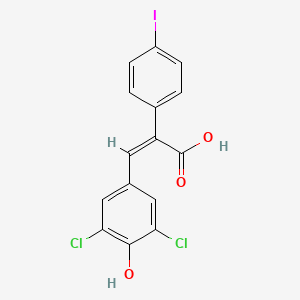
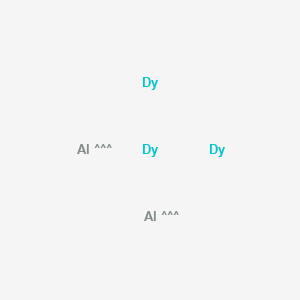
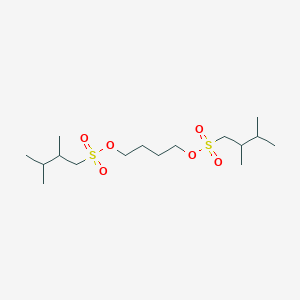
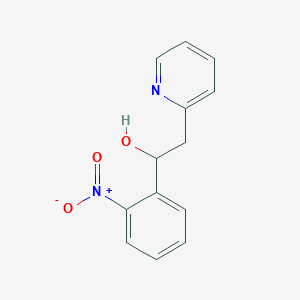
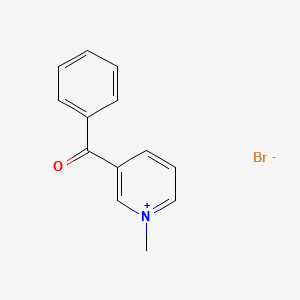
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)
